4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide
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Overview
Description
4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method is the Strecker reaction, which involves the use of an aldehyde, ammonia, and hydrogen cyanide to form an amino nitrile intermediate. This intermediate is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinoline compounds .
Scientific Research Applications
4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide
- 4-Amino-1,2-dihydroisoquinolin-1-one hydrochloride
- 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide
Uniqueness
Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-amino-2H-isoquinolin-1-one;hydrobromide |
InChI |
InChI=1S/C9H8N2O.BrH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H |
InChI Key |
CFWKSLATNJZMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)N.Br |
Origin of Product |
United States |
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